molecular formula C15H19N3O2 B5516593 2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide

Cat. No.: B5516593
M. Wt: 273.33 g/mol
InChI Key: MRWJUDPZZNPQKL-UHFFFAOYSA-N
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Description

2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 273.147726857 g/mol and the complexity rating of the compound is 335. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

The study by Tumosienė et al. (2012) focused on the synthesis of azole derivatives from propanehydrazide and its derivatives, highlighting their good antibacterial activity against Rhizobium radiobacter. This suggests a potential application in developing antibacterial agents or studying microbial interactions (Tumosienė et al., 2012).

Synthesis and Urease Inhibition

Nazir et al. (2018) synthesized novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides and evaluated them as potent urease inhibitors. This research indicates the potential of such compounds in addressing conditions related to urease activity, providing a foundation for therapeutic agent development (Nazir et al., 2018).

Anticancer Evaluation

Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, evaluating their anticancer activity against several cancer cell lines. Some derivatives exhibited higher anticancer activities than the reference drug, pointing towards potential applications in cancer treatment (Ravinaik et al., 2021).

Corrosion Inhibition

Ammal et al. (2018) assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid, providing insights into their potential application in materials science, particularly in protecting metals from corrosion (Ammal et al., 2018).

Organic Electronics

Liu et al. (2015) synthesized a novel oxadiazole-based material for use in organic light-emitting diodes (OLEDs), indicating potential applications of such compounds in the development of electronic and photonic devices (Liu et al., 2015).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Without specific data on this compound, it’s difficult to provide detailed information on its safety and hazards .

Future Directions

The future research directions for this compound could include studying its synthesis, properties, and potential applications. It could also involve investigating its mechanism of action if it’s intended to be a drug .

Properties

IUPAC Name

2-methyl-N-[1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-9(2)14(19)16-11(4)15-17-13(18-20-15)12-8-6-5-7-10(12)3/h5-9,11H,1-4H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRWJUDPZZNPQKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)C(C)NC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.